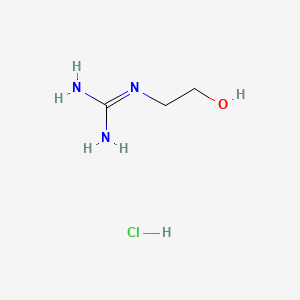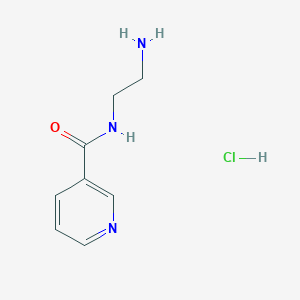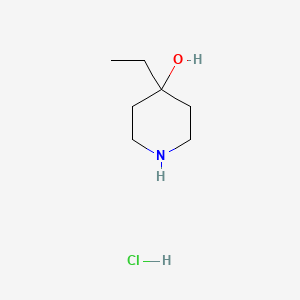
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine, commonly referred to as CMPEP, is a selective agonist of the metabotropic glutamate receptor subtype mGluR51. It has a molecular formula of C13H14ClN3 and a molecular weight of 247.72 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions, which may include steps like chlorination, methylation, and amination.Molecular Structure Analysis
The molecular structure of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine is defined by its molecular formula, C13H14ClN3. This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, and three nitrogen atoms. However, the specific arrangement of these atoms in the molecule, which would define its 3D structure, is not provided in the available resources.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine. However, as a pyrimidine derivative, it might be involved in various organic reactions typical for this class of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine are not fully detailed in the available resources. However, it is known that it has a molecular weight of 247.72 g/mol1.Scientific Research Applications
Synthesis and Characterization
One notable application of derivatives similar to 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine is in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed through nucleophilic substitution reactions on chloropyrimidines, leading to the creation of heterocyclic compounds with potential utility in various chemical contexts (Schmidt, 2002). Additionally, research on reactions of heterocyclic halogeno compounds with nucleophiles has contributed to the understanding of ring transformations, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry (Plas et al., 2010).
Fungicidal Properties
Derivatives of pyrimidin-4-amine, including those with substitutions similar to 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine, have been investigated for their fungicidal properties. Synthesis routes for these compounds involve reactions of dichloro-methylthiopyrimidine with amines, highlighting their potential in agricultural chemistry (Тумкявичюс et al., 2013).
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines, related to the core structure of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine, has shown molluscicidal properties against vectors of schistosomiasis, suggesting an application in combating parasitic diseases (El-bayouki & Basyouni, 1988).
Antibacterial Activity
Further applications of pyrimidine derivatives are seen in their antibacterial activity. Synthesis of new classes of pyrimidines has led to compounds with potential as antibacterial agents, indicating their value in pharmaceutical research and development (Etemadi et al., 2016).
Safety And Hazards
The safety and hazards associated with 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine are not explicitly mentioned in the available resources. However, as with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions for research and application of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine are not explicitly mentioned in the available resources. However, given its role as a selective agonist of the metabotropic glutamate receptor subtype mGluR51, it may have potential applications in neurological research or therapeutics.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSYGOSRXGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)



